Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine
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Overview
Description
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine is a chemical compound with the molecular formula C15H21N2O It is known for its unique structure, which includes a phenyl group attached to an oxazole ring, further connected to a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine typically involves the reaction of 3-phenyl-1,2-oxazole with a pentylamine derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with the oxazole compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazol-3-amine: A related compound with a similar oxazole structure but different substituents.
3-Amino-5-methylisoxazole: Another similar compound used in various research applications.
Uniqueness
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine is unique due to its specific structure, which combines a phenyl group, an oxazole ring, and a pentylamine chain. This unique combination imparts distinct chemical and biological properties, making it valuable for various scientific research applications .
Biological Activity
Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine, a compound with the molecular formula C15H21N2O, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pentyl chain linked to a methyl group and an oxazole ring substituted with a phenyl group. Its structural complexity contributes to its varied biological activities.
Property | Details |
---|---|
Molecular Formula | C15H21N2O |
Molecular Weight | 245.35 g/mol |
CAS Number | 1240526-08-2 |
Minimum Purity | >95% |
Anticancer Properties
Research indicates that oxazole derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds related to this structure have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. In a study, derivatives demonstrated IC50 values ranging from 2.76 to 9.27 µM against specific tumor cell lines, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound's oxazole framework is associated with antimicrobial properties. Studies have demonstrated that similar oxazole derivatives possess effective antibacterial and antifungal activities. For example, certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) analysis suggests that electron-withdrawing substituents enhance these antimicrobial effects.
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. Similar compounds have been evaluated for their ability to modulate neuroinflammatory pathways and protect neuronal cells from apoptosis, making them potential candidates for treating neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound can be approached through various methods, including:
- Condensation Reactions : Utilizing appropriate aldehydes and amines to form the oxazole ring.
- Microwave-Assisted Synthesis : This eco-friendly method enhances reaction efficiency and yields higher purity products .
- Multi-step Synthesis : Involving several chemical transformations to achieve the desired structure while optimizing yield and purity.
Case Study 1: Anticancer Activity Evaluation
In a recent study focused on the anticancer potential of oxazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound demonstrated significant cytotoxicity, particularly in human cervical cancer cells (HeLa), with an IC50 value of approximately 4 µM .
Case Study 2: Antimicrobial Efficacy Assessment
Another study explored the antimicrobial properties of related oxazole compounds. This compound showed promising results against both bacterial strains and fungal pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-methyl-5-(3-phenyl-1,2-oxazol-5-yl)pentan-1-amine |
InChI |
InChI=1S/C15H20N2O/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3 |
InChI Key |
ATOIROAQNNKLGH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCC1=CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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